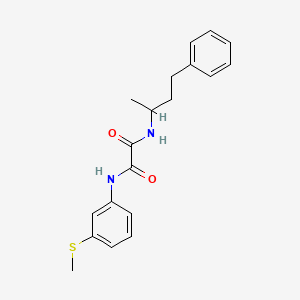

N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide, also known as MPO, is a chemical compound that has been gaining attention in scientific research for its potential therapeutic applications. MPO is a small molecule that can be synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds structurally similar to N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide. This method is operationally simple and high yielding, providing a new avenue for synthesizing anthranilic acid derivatives and oxalamides, which are valuable in organic synthesis and drug discovery (Mamedov, V. et al., 2016).

Medicinal Chemistry and Drug Design

Cui et al. (2007) found that certain 1,3-dicarbonyl compounds, which share functional group similarities with oxalamides, can act as efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. This finding could have implications for the synthesis of complex organic molecules, including pharmaceuticals, where oxalamide derivatives like N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide might find application (Cui, X. et al., 2007).

Anticancer Research

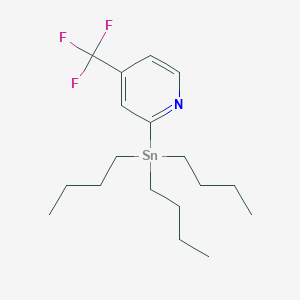

Basu Baul et al. (2009) discussed the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which showed cytotoxic activity against various human tumor cell lines. Although this study does not directly involve oxalamides, the approach to using organometallic complexes in cancer research could be relevant for exploring the anticancer potential of oxalamide derivatives, including N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide (Basu Baul, T. S. et al., 2009).

Molecular Magnets and Coordination Chemistry

Weheabby et al. (2018) explored the promotion of antiferromagnetic exchange interaction in multinuclear copper(ii) complexes via fused oxamato/oxamidato ligands. This research highlights the potential of oxalamide and related compounds in designing new materials with specific magnetic properties, which could have applications in molecular electronics, spintronics, and information storage (Weheabby, S. et al., 2018).

Propriétés

IUPAC Name |

N-(3-methylsulfanylphenyl)-N'-(4-phenylbutan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-14(11-12-15-7-4-3-5-8-15)20-18(22)19(23)21-16-9-6-10-17(13-16)24-2/h3-10,13-14H,11-12H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSNGCFGJALJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)

![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)

![N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2973612.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)